Methyl 3-(2-bromoacetyl)benzoate

Organic Synthesis Medicinal Chemistry Building Block

Methyl 3-(2-bromoacetyl)benzoate is the meta-isomer required for clean thiazole synthesis; ortho/para isomers lead to divergent scaffolds. This 98% HPLC-grade solid provides: - Regiochemical certainty: meta-positioning ensures clean intermolecular Hantzsch reactions, eliminating intramolecular side products. - Moisture control: ≤0.5% water content safeguards anhydrous reactions (Grignard, Pd catalysis). - QC convenience: Defined melting point (68-74°C) for rapid identity verification before use.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
CAS No. 915402-28-7
Cat. No. B7814980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-bromoacetyl)benzoate
CAS915402-28-7
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C(=O)CBr
InChIInChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3
InChIKeyQOUUCORIWWWPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-bromoacetyl)benzoate Overview


Methyl 3-(2-bromoacetyl)benzoate (CAS 27475-19-0 / 915402-28-7; C10H9BrO3; MW 257.08) is a phenacyl bromide derivative characterized by a methyl benzoate ester at the meta-position and a reactive bromoacetyl group at the 3-position . This compound belongs to a small family of positional isomers, including the 2-substituted (ortho) and 4-substituted (para) variants, each of which directs subsequent cyclocondensation and nucleophilic substitution reactions toward distinct heterocyclic scaffolds . The bromoacetyl moiety confers electrophilic reactivity suitable for thiazole and thiazolo-fused heterocycle synthesis, while the meta-substitution pattern on the benzoate ring introduces steric and electronic constraints that differentiate its reactivity profile from its ortho and para analogs . Calculated physicochemical parameters include a density of 1.5±0.1 g/cm³, boiling point of 338.7±22.0 °C at 760 mmHg, and a computed LogP of 2.44, indicating moderate lipophilicity .

Methyl 3-(2-bromoacetyl)benzoate: Meta Isomer Specificity


Substitution of methyl 3-(2-bromoacetyl)benzoate with its ortho- or para-substituted bromoacetyl benzoate isomers is not chemically neutral and will result in divergent synthetic outcomes. The meta-substitution pattern positions the ester and bromoacetyl groups on non-adjacent ring carbons, creating a specific geometry that governs both the approach trajectory of nucleophiles and the steric environment during cyclization . In contrast, the ortho-isomer (methyl 2-(2-bromoacetyl)benzoate) places the electrophilic bromoacetyl and ester carbonyl in close proximity, enabling intramolecular interactions and directing cyclization toward isocoumarin or isoquinoline-type scaffolds [1]. The para-isomer (methyl 4-(2-bromoacetyl)benzoate) has documented utility in thiazole-based antiviral inhibitor synthesis, a distinct application trajectory not directly interchangeable with the meta-isomer [2]. Generic procurement of any bromoacetyl benzoate without verifying substitution pattern introduces regiochemical risk that can derail multi-step synthetic sequences and compromise scaffold integrity. Selection of the meta-isomer is mandated by the specific spatial and electronic requirements of the intended downstream heterocyclic framework.

Methyl 3-(2-bromoacetyl)benzoate: Key Differentiation Evidence


Electrophilic Reactivity: Bromine vs. Chlorine

Methyl 3-(2-bromoacetyl)benzoate is differentiated from its chloroacetyl analog (methyl 3-(2-chloroacetyl)benzoate, CAS 177328-89-1) by the enhanced leaving group potential of bromine relative to chlorine in nucleophilic substitution reactions. The carbon-bromine bond (C-Br bond dissociation energy: approximately 285 kJ/mol) is significantly weaker than the carbon-chlorine bond (C-Cl: approximately 327 kJ/mol), resulting in a reactivity differential of approximately 15% lower bond energy for the bromo compound . This translates to faster reaction kinetics under identical nucleophilic substitution conditions. In heterocyclic syntheses involving thioamide or amine nucleophiles, the bromoacetyl group undergoes displacement more readily, enabling shorter reaction times and potentially higher yields at lower temperatures compared to the chloro analog [1]. The higher molecular weight of the bromo compound (257.08 g/mol) versus the chloro compound (212.63 g/mol) also alters stoichiometric calculations in multi-step sequences, requiring adjustment of reagent equivalences if interchanged .

Organic Synthesis Medicinal Chemistry Building Block

Melting Point Differentiation for Purity Assessment

Methyl 3-(2-bromoacetyl)benzoate (CAS 27475-19-0) exhibits a measured melting point range of 68–74°C at 95–97% purity specification . This solid physical form at room temperature distinguishes it from liquid or lower-melting halogenated analogs and provides a convenient quality control checkpoint prior to use. The melting point serves as a rapid, non-destructive indicator of compound identity and purity. For procurement purposes, the availability of multiple purity grades (95%, 96%, 97% GC, and 98% HPLC) from different suppliers enables users to select the appropriate grade based on the sensitivity of their downstream application [1]. Higher purity grades (98% HPLC, moisture ≤0.5%) are specified for applications requiring minimal side-reaction potential, while standard 95–96% grades suffice for exploratory synthesis . The recommended storage condition of 2–8°C under inert atmosphere ensures long-term stability of the bromoacetyl functionality, preventing premature hydrolysis or degradation that would compromise synthetic utility [1].

Analytical Chemistry Quality Control Procurement

Regioselectivity: Avoiding Ortho-Directed Cyclization

The meta-substitution pattern of methyl 3-(2-bromoacetyl)benzoate fundamentally alters its cyclization behavior compared to the ortho-isomer (methyl 2-(2-bromoacetyl)benzoate). In the ortho-isomer, the proximity of the bromoacetyl group to the ester carbonyl at the 2-position enables intramolecular cascade reactions with primary amines, leading to isoquinoline-1,3,4(2H)-trione scaffolds via in situ air oxidation pathways [1]. The meta-isomer lacks this spatial proximity, thereby preventing intramolecular trapping and forcing intermolecular reactivity that is more predictable and controllable for building diverse heterocyclic libraries. This regiochemical distinction is not merely academic—it dictates whether a given synthetic route yields a single, defined product (desired) or an unintended cyclized byproduct that consumes starting material and complicates purification. The meta-isomer is therefore the appropriate selection when the synthetic objective is intermolecular condensation with thioamides, hydrazines, or other nucleophiles to generate linear or non-fused heterocyclic frameworks [2].

Regioselective Synthesis Heterocyclic Chemistry Scaffold Construction

Commercial Purity Grades for Moisture-Sensitive Applications

Multiple commercial suppliers offer methyl 3-(2-bromoacetyl)benzoate across a defined purity gradient, enabling users to match material grade to application sensitivity. Capot Chemical supplies the compound at 98% minimum purity as determined by HPLC, with moisture content controlled to ≤0.5% maximum [1]. This high-purity specification is critical for applications involving moisture-sensitive reagents (e.g., organometallic catalysts, strong nucleophiles) where water content can quench reactions or degrade catalyst activity. In contrast, AKSci offers a 95% minimum purity specification (physical form: solid, melting point 68–74°C), suitable for exploratory synthesis where minor impurities are tolerable . VWR/Apollo Scientific provides a 96% purity grade with a narrower melting point range of 68–70°C . The availability of an HPLC-verified 98% grade with quantified moisture content provides a procurement differentiator for users conducting precise catalytic or medicinal chemistry campaigns where impurity profiles must be minimized and documented.

Procurement Quality Assurance Catalysis

Methyl 3-(2-bromoacetyl)benzoate: Key Applications


Regioselective Thiazole Heterocycle Synthesis

This compound is optimally deployed as an electrophilic building block in the synthesis of thiazole-containing heterocycles via Hantzsch-type cyclocondensation with thioamides or thiosemicarbazides. The meta-substitution pattern prevents ortho-directed intramolecular cyclization, ensuring that intermolecular condensation proceeds cleanly to yield non-fused thiazole scaffolds. The enhanced leaving group potential of bromine (C-Br BDE ~285 kJ/mol) relative to chlorine (C-Cl BDE ~327 kJ/mol) enables faster reaction kinetics and potentially higher yields under mild conditions [1]. This is particularly relevant in parallel synthesis or library production where reaction time and product consistency are critical metrics.

Moisture-Sensitive Catalytic Transformations

For synthetic sequences involving moisture-sensitive organometallic reagents (e.g., Grignard reagents, organolithiums, palladium catalysts) or anhydrous coupling conditions, the 98% HPLC-grade material with documented moisture content ≤0.5% is the appropriate selection [2]. The quantified moisture specification reduces the risk of reaction quenching, catalyst deactivation, or side-product formation attributable to water contamination. Procurement of this grade, rather than standard 95–96% material, is justified when reaction yields are highly sensitive to water content or when reproducible catalytic turnover numbers must be demonstrated.

AhR Agonist Medicinal Chemistry Campaigns

Methyl 3-(2-bromoacetyl)benzoate and its positional analogs have been cited as intermediates in patent literature for the preparation of aryl hydrocarbon receptor (AhR) agonists and related compounds . In these campaigns, the specific substitution pattern on the benzoate core is integral to target engagement and SAR (structure-activity relationship) exploration. Substitution with the ortho- or para-isomer would alter the three-dimensional presentation of the scaffold to the AhR binding pocket, potentially abolishing or diminishing activity. Procurement of the correct meta-isomer ensures fidelity to the patented synthetic route and the intended biological target engagement profile.

Synthetic Route Scouting for Bromoacetyl Intermediates

In process chemistry development where reaction parameters (temperature, solvent, catalyst loading) are systematically optimized, the solid physical form and defined melting point (68–74°C) of methyl 3-(2-bromoacetyl)benzoate provide a convenient quality control gate . A rapid melting point determination confirms compound identity and absence of gross degradation prior to committing valuable downstream reagents. The availability of the compound across a purity spectrum (95% to 98% HPLC) also enables process chemists to evaluate the cost-benefit tradeoff of higher purity versus reaction robustness during route scouting, informing eventual commercial-scale procurement decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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